molecular formula C16H18F2N4O2S B2936413 2,6-difluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1448070-93-6

2,6-difluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2936413
CAS No.: 1448070-93-6
M. Wt: 368.4
InChI Key: OWCBIUNVYUKHTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of piperidines , which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies . For example, single crystals were developed for some compounds, and the molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . These reactions often involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of a similar compound, AZD-3839, is 332.35 g/mol.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Development of Potent Reagents for Glycosylation

    The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride was found to be a powerful, metal-free thiophile for activating thioglycosides. This methodology allows for the rapid and selective formation of glycosides, showcasing the chemical versatility of benzenesulfonamide derivatives in synthetic organic chemistry (Crich & Smith, 2001).

  • Herbicidal Activity of Pyrazoline Derivatives

    N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, sharing a core structure with the target compound, exhibit notable herbicidal activity. This highlights the potential agricultural applications of such compounds (Eussen et al., 1990).

  • Antimicrobial Potential

    Pyrazolo[3,4-b]pyridine scaffolds bearing benzenesulfonamide and trifluoromethyl moieties have been synthesized and evaluated for their antimicrobial activity. This research underscores the potential of benzenesulfonamide derivatives in developing new antimicrobial agents (Chandak et al., 2013).

Biological Activities

  • Anti-Inflammatory and Analgesic Properties

    Novel N-(guanidinyl)benzenesulfonamides, with structural similarities to the queried compound, have shown promising anti-inflammatory and analgesic activities. These findings open avenues for the development of new therapeutic agents (Ghorab et al., 2014).

  • Anti-Cancer Evaluation

    Derivatives of celecoxib, a known COX-2 inhibitor, have been synthesized and evaluated for their anti-breast cancer activity. This indicates the potential utility of benzenesulfonamide derivatives in cancer treatment (Penning et al., 1997).

Safety and Hazards

The safety and hazards associated with similar compounds have been evaluated . Most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, and the results indicate that the compounds are non-toxic to human cells .

Future Directions

The future directions for the development of similar compounds include further evaluation of their biological activity and pharmacological application . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Properties

IUPAC Name

2,6-difluoro-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N4O2S/c17-13-2-1-3-14(18)16(13)25(23,24)21-10-12-4-8-22(9-5-12)15-11-19-6-7-20-15/h1-3,6-7,11-12,21H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCBIUNVYUKHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=C(C=CC=C2F)F)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.